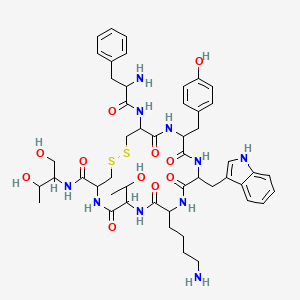
methyl (4E)-5,9-dimethyldeca-4,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (4E)-5,9-dimethyldeca-4,8-dienoate is an organic compound with the molecular formula C14H24O2. It is a methyl ester derivative of 5,9-dimethyl-4,8-decadienoic acid. This compound is characterized by its unique structure, which includes two double bonds and two methyl groups attached to a ten-carbon chain. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4E)-5,9-dimethyldeca-4,8-dienoate typically involves the esterification of 5,9-dimethyl-4,8-decadienoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
5,9-Dimethyl-4,8-decadienoic acid+MethanolAcid Catalyst5,9-Dimethyl-4,8-decadienoic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
methyl (4E)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5,9-dimethyl-4,8-decadienoic acid or corresponding ketones.
Reduction: Formation of 5,9-dimethyl-decanoic acid methyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
methyl (4E)-5,9-dimethyldeca-4,8-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (4E)-5,9-dimethyldeca-4,8-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Decadienoic acid, 5,5-dimethyl-8-methylene-9-oxo-, methyl ester
- 2,4-Decadienoic acid, methyl ester, (E,Z)-
Uniqueness
methyl (4E)-5,9-dimethyldeca-4,8-dienoate is unique due to its specific structure, which includes two double bonds and two methyl groups. This structural arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure makes it valuable for specific applications in research and industry.
Properties
CAS No. |
19894-82-7 |
|---|---|
Molecular Formula |
C6H4N2O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




